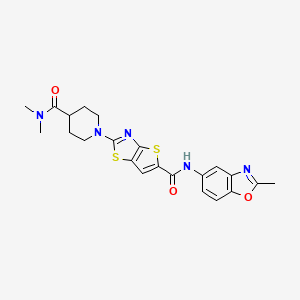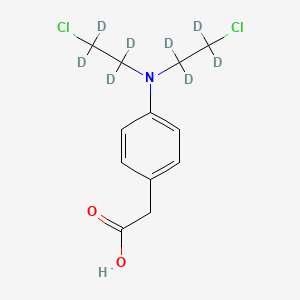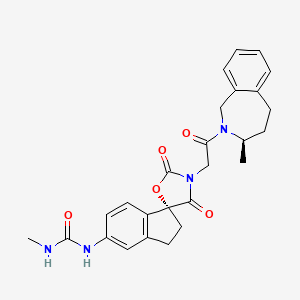
DHU-Se1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DHU-Se1 is a potent anti-inflammatory agent that stimulates macrophages to release reactive selenium compounds. This compound reduces the expression of cellular inflammatory factors such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). By blocking the polarization of macrophages from M0 to M1, this compound alleviates the inflammatory process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DHU-Se1 involves the preparation of different analytes for spectral measurement. Stock probe solutions are typically prepared in dimethylformamide (DMF) . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is known that the compound is synthesized with high purity for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
DHU-Se1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to release reactive selenium compounds.
Reduction: Reduction reactions may occur under specific conditions, although detailed information is limited.
Substitution: Substitution reactions involving selenium are possible.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Hydrochlorous acid (HOCl): Activates the selenium delivery platform.
Dimethyl sulfoxide (DMSO): Used as a solvent in various reactions.
Major Products Formed
The major products formed from reactions involving this compound include reactive selenium compounds that participate in biological processes .
Aplicaciones Científicas De Investigación
DHU-Se1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of selenium compounds.
Biology: Investigated for its role in modulating macrophage activity and reducing inflammation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases.
Industry: Utilized in the development of anti-inflammatory agents and other pharmaceutical applications.
Mecanismo De Acción
DHU-Se1 exerts its effects by stimulating macrophages to release reactive selenium compounds. This process reduces the expression of cellular inflammatory factors such as iNOS and TNF-α. The compound blocks the polarization of macrophages from M0 to M1, thereby alleviating the inflammatory process .
Comparación Con Compuestos Similares
Similar Compounds
Sodium selenite: Another selenium-based compound with anti-inflammatory properties.
Selenocysteine: An amino acid containing selenium, known for its role in antioxidant defense.
Selenium dioxide: Used in various chemical reactions and has biological significance.
Uniqueness of DHU-Se1
This compound is unique in its ability to specifically stimulate macrophages to release reactive selenium compounds, effectively reducing inflammation by blocking macrophage polarization . This targeted mechanism sets it apart from other selenium-based compounds.
Propiedades
Fórmula molecular |
C23H23N3OSSe |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
Se-phenyl 3,7-bis(dimethylamino)phenothiazine-10-carboselenoate |
InChI |
InChI=1S/C23H23N3OSSe/c1-24(2)16-10-12-19-21(14-16)28-22-15-17(25(3)4)11-13-20(22)26(19)23(27)29-18-8-6-5-7-9-18/h5-15H,1-4H3 |
Clave InChI |
WQSQAXZTOLTYGN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)[Se]C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



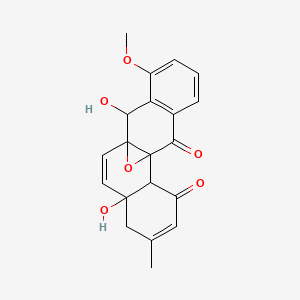
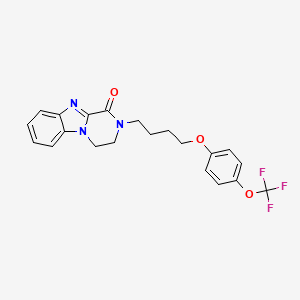
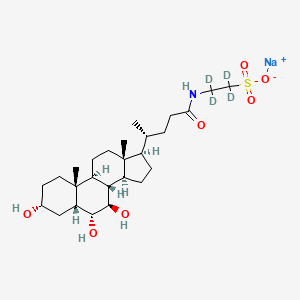
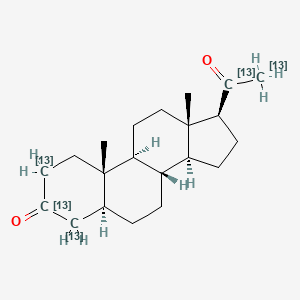
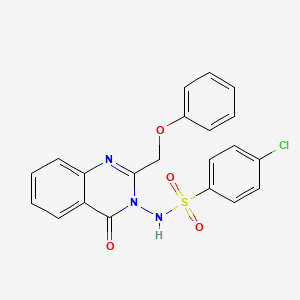
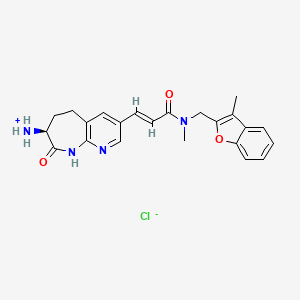
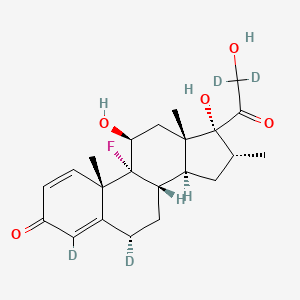


![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
